molecular formula C15H19N5O6 B13103673 ((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate

((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate

Cat. No.: B13103673
M. Wt: 365.34 g/mol
InChI Key: DZLMMZJOZIUALO-QYVSTXNMSA-N
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Description

This compound is a purine nucleoside analog featuring a 2-amino-6-oxopurine base linked to a modified tetrahydrofuro[3,4-d][1,3]dioxolane sugar moiety, with a methyl acetate substituent at the 4-position. The core structure is derived from adenosine but includes protective 2,2-dimethyl groups on the dioxolane ring and an acetylated hydroxymethyl group, enhancing its stability and lipophilicity .

Synthesis: The compound is synthesized via esterification reactions. For example, a similar derivative with an undecylenate ester was prepared by reacting the parent alcohol with undecylenic acid using EDC-HCl and DMAP in dichloromethane under nitrogen . Catalytic hydrogenation (e.g., Pd/C) is also employed in related syntheses to reduce azide or nitro intermediates to amines .

Properties

Molecular Formula

C15H19N5O6

Molecular Weight

365.34 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

InChI

InChI=1S/C15H19N5O6/c1-6(21)23-4-7-9-10(26-15(2,3)25-9)13(24-7)20-5-17-8-11(20)18-14(16)19-12(8)22/h5,7,9-10,13H,4H2,1-3H3,(H3,16,18,19,22)/t7-,9-,10-,13-/m1/s1

InChI Key

DZLMMZJOZIUALO-QYVSTXNMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C3N=C(NC4=O)N)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC1C2C(C(O1)N3C=NC4=C3N=C(NC4=O)N)OC(O2)(C)C

Origin of Product

United States

Biological Activity

The compound ((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its potential as a drug candidate. This article reviews the biological properties of this compound based on available literature and research findings.

The molecular formula of this compound is C16H23N3O7, with a molecular weight of 369.37 g/mol. Its structure includes a purine derivative and a tetrahydrofurodioxole moiety, which may contribute to its biological interactions.

Research indicates that compounds similar to this one may interact with various biological targets, including enzymes involved in metabolic pathways. Notably, the compound's structural features suggest potential interactions with nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several diseases such as cancer and metabolic disorders .

Inhibition of Nicotinamide N-Methyltransferase

NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide. Overexpression of NNMT has been associated with various conditions, making it a target for therapeutic intervention. Studies have shown that modifications to the structure of NNMT inhibitors can significantly enhance their activity. For instance, compounds designed to mimic nicotinamide have demonstrated IC50 values in the low micromolar range .

Anticancer Potential

The compound's potential anticancer effects are supported by findings that NNMT inhibition can lead to reduced cell proliferation in various cancer cell lines. For example, one study reported that a related bisubstrate inhibitor significantly decreased cell viability at concentrations as low as 100 μM after 72 hours . The reduction in cell proliferation was attributed to decreased levels of N-methylnicotinamide and altered metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on NNMT Inhibition : A recent study developed new bisubstrate inhibitors that exhibited potent inhibition of NNMT with IC50 values as low as 0.010 μM. These findings suggest that structural modifications can lead to significant increases in inhibitory potency .
  • Cell Proliferation Assays : In vitro assays demonstrated that treatment with NNMT inhibitors resulted in a significant reduction in cell proliferation across multiple cancer cell lines. For instance, one compound led to a 44% reduction in cell viability at 100 μM concentration after 72 hours .
  • Metabolic Pathway Alterations : The inhibition of NNMT not only affects nicotinamide metabolism but also has broader implications for cellular energy management and detoxification pathways. This suggests that compounds targeting NNMT could have multifaceted effects on cellular health and disease progression .

Data Tables

Compound NameStructureIC50 (μM)Biological Target
Compound AStructure A0.010NNMT
Compound BStructure B4.4NNMT
Compound CStructure C19.8General Methyltransferase

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula : Estimated as C₁₅H₁₉N₅O₆ (based on structural analogs in ).
  • Molecular Weight : ~385.35 g/mol.
  • Key Features : The 2,2-dimethyl group stabilizes the sugar conformation, while the acetate group modulates solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Purine/Sugar) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Amino-6-oxopurine; 4-methyl acetate C₁₅H₁₉N₅O₆ 385.35 Enhanced lipophilicity; stabilized sugar conformation
((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 2-Chloro-6-aminopurine; 4-hydroxymethyl C₁₃H₁₆ClN₅O₄ 341.75 Chloro substituent enhances electrophilicity; reduced metabolic stability
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate 6-Aminopurine; 4-sulfamate C₁₃H₁₈N₆O₆S 386.38 Sulfamate group improves solubility; potential prodrug design
2′,3′-Cyclic adenosine monophosphate (2′,3′-cAMP) Cyclic phosphate; unmodified adenosine base C₁₀H₁₂N₅O₆P 329.21 Intracellular signaling molecule; phosphorylated sugar backbone
9-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine 6-Aminopurine; 6-aminomethyl sugar C₁₃H₁₈N₆O₄ 322.33 Free amine enables conjugation; flexible linker for inhibitors

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